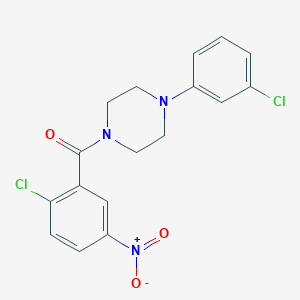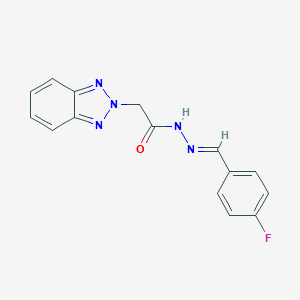
(2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-nitrophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone is a member of piperazines.
Applications De Recherche Scientifique
Anticancer and Antituberculosis Studies
Compounds similar to (2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone have been synthesized and tested for their potential in anticancer and antituberculosis activities. A study by Mallikarjuna, Padmashali, and Sandeep (2014) involved the synthesis of derivatives using reductive amination and screened them against human breast cancer cell lines and tuberculosis bacteria. Some compounds exhibited significant antituberculosis and anticancer activity, notably against the MDA-MB-435 breast cancer cell line and the M. tb H37Rv tuberculosis strain (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Characterization in Drug Synthesis
Eckhardt et al. (2020) reported the crystal and molecular structure of a compound similar to this compound, which was a side product in the synthesis of a new anti-tuberculosis drug. This highlights the compound's relevance in the structural understanding of new pharmaceuticals (Eckhardt et al., 2020).
Antiinflammatory and Antibacterial Agents
A study by Ravula et al. (2016) involved the synthesis of novel pyrazoline derivatives, including compounds structurally similar to this compound. These compounds were tested for antiinflammatory and antibacterial activities, with some showing potent effects (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including those structurally related to this compound, and evaluated their antimicrobial activity. The study found variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Propriétés
Formule moléculaire |
C17H15Cl2N3O3 |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
(2-chloro-5-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-2-1-3-13(10-12)20-6-8-21(9-7-20)17(23)15-11-14(22(24)25)4-5-16(15)19/h1-5,10-11H,6-9H2 |
Clé InChI |
JYGBRVPWIRJDJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromobenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B336281.png)
![3-(3-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B336284.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B336286.png)
![N'-[2-(allyloxy)-5-bromobenzylidene]-2-(4-bromo-2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B336290.png)

![N-(3,4-dichlorophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B336293.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B336294.png)

![4-(2-Trifluoromethyl-phenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B336297.png)
![Methyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B336298.png)
![4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B336302.png)


![4-(4-chloro-2-methylphenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B336305.png)
